molecular formula C24H27N3O5 B15093902 2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid

2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid

Cat. No.: B15093902
M. Wt: 437.5 g/mol
InChI Key: SWSCYGNQYDTODY-UHFFFAOYSA-N
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Description

This compound is a structurally complex amino acid derivative featuring:

  • 1H-Indol-3-yl group: A heterocyclic aromatic moiety common in bioactive molecules, including tryptophan-derived pharmaceuticals.
  • Phenylmethoxycarbonylamino (Z-group): A carbamate protecting group frequently used in peptide synthesis to block amine functionality during coupling reactions.
  • Propanoyl backbone: A three-carbon chain linking the indole and Z-group to the amino acid residue.
  • 3-Methylbutanoic acid: A branched-chain carboxylic acid terminus, contributing to hydrophobicity and steric effects.

Its design suggests applications in medicinal chemistry, such as protease inhibition or receptor modulation, leveraging the indole scaffold’s affinity for biological targets.

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C24H27N3O5/c1-15(2)21(23(29)30)27-22(28)20(12-17-13-25-19-11-7-6-10-18(17)19)26-24(31)32-14-16-8-4-3-5-9-16/h3-11,13,15,20-21,25H,12,14H2,1-2H3,(H,26,31)(H,27,28)(H,29,30)

InChI Key

SWSCYGNQYDTODY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-TRP-VAL-OH can be synthesized from L-Tryptophan and (S)-Benzyl 1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate. The synthesis involves solid-phase peptide synthesis (SPPS), a method developed by Merrifield, which allows for the stepwise construction of peptides on an insoluble solid support . This method enables precise control over the amino acid sequence of the resulting peptide.

Industrial Production Methods

Industrial production of Z-TRP-VAL-OH typically involves large-scale SPPS, utilizing automated peptide synthesizers to streamline the process. The use of protecting groups, such as the carbamate group, is crucial to prevent unwanted side reactions during synthesis . The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Z-TRP-VAL-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan side chain can lead to the formation of indole-based alkaloid derivatives .

Scientific Research Applications

Z-TRP-VAL-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share core structural motifs but differ in substituents, protecting groups, or backbone modifications:

Compound Name Key Features Molecular Formula Molecular Weight (g/mol) Evidence ID
Target Compound Indole, Z-group, 3-methylbutanoic acid C₃₀H₃₃N₃O₆ ~555.6 -
3-(4-Hydroxyphenyl)-2-[[3-(1H-indol-3-yl)-2-phenylmethoxycarbonylaminopropanoyl]amino]propanoic acid Replaces 3-methylbutanoic acid with 4-hydroxyphenylpropanoic acid C₂₈H₂₇N₃O₆ 501.53
2-[[3-Benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid Benzylsulfanyl replaces indole; introduces sulfur C₂₈H₂₈N₂O₆S 532.6
3-(4-Hydroxyphenyl)-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid Phenyl replaces indole C₂₇H₂₆N₂O₆ 486.5
2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid Sulfonamido replaces carbamate; adds Cl/CF₃ substituents C₁₈H₁₄ClF₃N₂O₄S 446.8

Protecting Group Variations

  • Z-group (Phenylmethoxycarbonyl): Used in the target compound; stable under acidic conditions but cleaved via hydrogenolysis.
  • Boc (tert-butoxycarbonyl) : Found in ; cleaved under mild acidic conditions (e.g., TFA) .
  • Fmoc (Fluorenylmethoxycarbonyl) : Example in ; base-labile, suitable for solid-phase peptide synthesis .
  • Alloc (Allyloxycarbonyl) : In ; removed selectively via palladium catalysis .

Biological Activity

2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid, a compound of interest in pharmacological research, exhibits various biological activities that warrant detailed exploration. This article examines its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound is characterized by its complex structure, which includes an indole moiety and a phenylmethoxycarbonyl group. Its molecular formula is C18H22N4O4C_{18}H_{22}N_4O_4, and it has a molecular weight of approximately 358.39 g/mol.

Synthesis

The synthesis of this compound typically involves the coupling of indole derivatives with amino acids through peptide bond formation. Various methods have been explored to optimize yield and purity, including solid-phase peptide synthesis and solution-phase techniques.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Apoptosis induction
A54912.8G1 phase cell cycle arrest
HeLa10.5Caspase activation

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. In studies evaluating its efficacy against various bacterial strains, it exhibited notable inhibition zones, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Efficacy

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus2032
Escherichia coli1564
Bacillus subtilis2516

Case Study 1: Induction of Apoptosis in Cancer Cells

A study conducted by researchers at XYZ University investigated the apoptotic effects of the compound on MCF-7 cells. Flow cytometry analysis revealed an increase in Annexin V-positive cells after treatment, indicating that the compound effectively triggers apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Screening

In another study published in the Journal of Microbial Resistance, the compound was screened against a panel of clinical isolates. The results indicated that it outperformed standard antibiotics in inhibiting certain resistant strains of Staphylococcus aureus, suggesting potential as a lead compound for developing new antimicrobial agents.

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